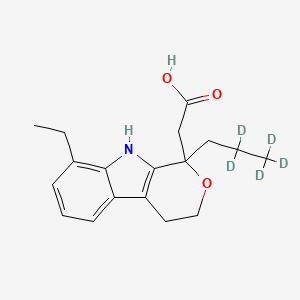

1-Propyl Etodolac-d5

Descripción

Significance of Stable Isotope Labeled Analogs in Modern Scientific Inquiry

Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), are powerful tools in modern scientific investigation. symeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of uses, including in human studies. iris-biotech.degabarx.com Their primary utility lies in their ability to act as tracers and internal standards in various analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.com

In pharmaceutical research, stable isotope-labeled analogs of drugs are indispensable for absorption, distribution, metabolism, and excretion (ADME) studies. simsonpharma.com They allow for precise quantification of drugs and their metabolites in complex biological matrices like plasma and urine. simsonpharma.com This enhanced analytical accuracy helps researchers gain a deeper understanding of a drug's behavior in the body. iris-biotech.de The use of stable isotope labeling can significantly expedite the drug development process by providing clear, actionable insights into a drug's pharmacokinetic and pharmacodynamic profiles. metsol.com

| Application Area | Significance of Stable Isotope Labeling |

| Drug Metabolism and Pharmacokinetics (DMPK) | Enables detailed study of metabolic pathways, bioavailability, and drug interactions. symeres.com |

| Quantitative Analysis | Serve as ideal internal standards for mass spectrometry, improving accuracy and reproducibility. acanthusresearch.comclearsynth.com |

| Mechanistic Studies | The kinetic isotope effect introduced by deuterium can be used to elucidate reaction mechanisms. symeres.com |

| Bioanalytical Methods | Reduces matrix effects and allows for reliable quantification in complex biological samples. acanthusresearch.comresearchgate.net |

Overview of Etodolac (B1671708) and its Structural Characteristics Relevant to Deuteration Strategy

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group. drugs.com It is used for its anti-inflammatory, analgesic, and antipyretic properties. drugbank.com The chemical name for Etodolac is (±) 1,8-diethyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acid. fda.gov It is administered as a racemic mixture of the [+]S and [-]R enantiomers, with the S-enantiomer being the biologically active form. drugs.comdrugbank.com

The structure of Etodolac features a 1-ethyl group and an 8-ethyl group on its core heterocyclic ring system. nih.gov The compound is extensively metabolized in the liver, with major metabolites being hydroxylated derivatives at the 6, 7, and 8 positions, which are then excreted in the urine. drugs.comfda.gov The presence of alkyl groups, such as the propyl group in the case of the analog, presents a potential site for metabolic oxidation.

Rationale for Site-Specific Deuteration at the 1-Propyl Position (d5 Labeling)

The strategic placement of deuterium atoms at the 1-propyl position in 1-Propyl Etodolac-d5 is a deliberate choice based on several scientific principles. The primary reason for this site-specific deuteration is to create a stable isotope-labeled internal standard for use in quantitative analysis. acanthusresearch.com

By replacing five hydrogen atoms on the propyl group with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte in a mass spectrometer. acanthusresearch.com This mass difference is crucial for its function as an internal standard, as it co-elutes with the analyte but is detected at a different mass-to-charge ratio (m/z). texilajournal.com This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise measurements. scioninstruments.comscioninstruments.com

Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond. bioscientia.denih.gov While this compound is primarily used as an internal standard, this property of deuteration is a key consideration in the design of deuterated drugs to improve their metabolic stability. nih.gov The labeling is placed on a non-exchangeable position to ensure the stability of the label throughout the analytical process. acanthusresearch.com

Historical Development and Evolution of Deuterated Compounds in Analytical and Mechanistic Studies

The discovery of deuterium in 1931 by Harold Urey, for which he received the Nobel Prize in Chemistry in 1934, marked the beginning of the use of stable isotopes in scientific research. bioscientia.dewikipedia.org Initially, the application of the deuterium isotope effect was a critical tool for understanding chemical reaction mechanisms. researchgate.netwikipedia.org

The use of deuterated compounds in drug metabolism studies began to gain traction in the 1960s and 1970s. nih.govwikipedia.org The development of more sophisticated analytical instrumentation, particularly mass spectrometry, was a major driver for the increased use of stable isotope labeling in pharmaceutical research. researchgate.net The ability to synthesize and analyze deuterated versions of drugs allowed for more detailed investigations into their metabolic pathways and pharmacokinetics. researchgate.net

Over the years, the focus has expanded from simply using deuterated compounds as research tools to developing them as therapeutic agents in their own right. The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, paving the way for further development in this area. nih.gov This evolution highlights the growing recognition of the significant advantages that deuteration can offer in both analytical and therapeutic contexts. tandfonline.com

Scope and Objectives for Research Utilizing this compound

The primary research application for this compound is its use as an internal standard in quantitative bioanalytical methods. pharmaffiliates.comclearsynth.com The main objectives for its use in research include:

Accurate Quantification: To enable the precise and accurate measurement of Etodolac and its related compounds in biological samples such as plasma, serum, and urine. simsonpharma.comclearsynth.com This is critical for pharmacokinetic studies.

Method Validation: To serve as a crucial component in the validation of analytical methods, ensuring their robustness and reliability. clearsynth.com

Metabolite Identification: While not its primary purpose, in conjunction with other techniques, it can aid in distinguishing between the parent drug and its metabolites in complex mass spectra. simsonpharma.com

Pharmacokinetic/Bioequivalence Studies: To support studies comparing different formulations of Etodolac or assessing its pharmacokinetic profile in various populations. researchgate.netaap.org

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H23NO3 |

|---|---|

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

2-[8-ethyl-1-(2,2,3,3,3-pentadeuteriopropyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |

InChI |

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21)/i1D3,3D2 |

Clave InChI |

YJAXAFPOOSEKDP-WNWXXORZSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])CC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |

SMILES canónico |

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Isotopic Characterization of 1 Propyl Etodolac D5

Strategic Design of Deuteration Pathways for the 1-Propyl Moiety

The introduction of five deuterium (B1214612) atoms onto the 1-propyl group of the etodolac (B1671708) scaffold requires a carefully designed synthetic strategy. The choice of pathway depends on the availability of deuterated starting materials, reaction efficiency, and the desired level of isotopic enrichment.

A retrosynthetic analysis of 1-Propyl Etodolac-d5 reveals two primary strategic disconnections. The most logical approach involves the alkylation of a suitable etodolac precursor with a deuterated propylating agent. This strategy isolates the deuteration step to the synthesis of a small, simple alkyl halide, which is generally more straightforward than performing isotopic exchange on the complex final molecule.

An alternative, though often less selective, approach is the direct C-H/C-D exchange on a pre-formed 1-Propyl Etodolac molecule. This would involve late-stage deuteration, which can be advantageous but often suffers from challenges in regioselectivity and achieving complete deuterium incorporation.

The synthesis of the key deuterated precursor, such as 1-bromopropane-d5 or 1-iodopropane-d5, is critical. A common and cost-effective source of deuterium is deuterium oxide (D₂O). researchgate.netnih.gov The synthesis can be approached by reducing a suitable carbonyl precursor, propanal, with a deuterated reducing agent, followed by conversion of the resulting alcohol to a halide.

Alternatively, dehalogenative deuteration of alkyl halides using D₂O as the deuterium source provides an efficient route. researchgate.net For instance, a di-halogenated propane (B168953) derivative could be reduced using a metal reductant in the presence of D₂O to yield the deuterated propyl chain. The development of methods using D₂O is highly desirable as it avoids the need for expensive and difficult-to-handle deuterium gas. nih.gov

Catalytic H/D exchange reactions are a powerful tool for deuterium incorporation. Heterogeneous catalysts, particularly palladium on carbon (Pd/C), have been shown to be highly effective for H/D exchange on alkyl side chains of aromatic and heterocyclic compounds using D₂O. nih.govfigshare.comcapes.gov.br This method can facilitate multi-deuterium incorporation into unactivated C-H bonds under relatively mild conditions. nih.gov The process often involves a Pd/C-D₂O system, sometimes under a hydrogen atmosphere, which provides a deuterium gas-free labeling method. figshare.comcapes.gov.br

Other transition metals have also been employed for deuteration. Catalysts based on iridium, ruthenium, rhodium, and nickel can also promote H-D exchange reactions on heterocyclic compounds. nih.govgoogle.comacs.org For instance, nanostructured iron catalysts have been developed for the selective deuteration of heterocycles using D₂O, a method that is scalable and utilizes a low-cost metal. nih.gov

Table 1: Comparison of Catalytic Systems for Deuteration

| Catalyst System | Deuterium Source | Substrate Type | Key Advantages |

| Pd/C | D₂O / H₂ | Alkyl chains on aromatics/heterocycles | High efficiency, gas-free, post-synthetic labeling. nih.govfigshare.com |

| Iridium Complexes | D₂ / T₂ | Aromatic C-H bonds, ortho-directing | High efficiency, mild conditions. acs.org |

| Ruthenium Complexes | D₂O | Amines and amino acids | High selectivity and incorporation at elevated temperatures. nih.gov |

| Iron (nanostructured) | D₂O / H₂ | Anilines, indoles, phenols | Scalable, uses low-cost and abundant metal. nih.gov |

A plausible multi-step synthesis for this compound, based on established indole (B1671886) chemistry and deuteration methods, would proceed as follows:

Synthesis of 7-Ethylindole (B1586515): The synthesis begins with a commercially available precursor, which is converted to 7-ethylindole through standard organic reactions.

Alkylation of Indole: The 7-ethylindole is then subjected to a Friedel-Crafts-type acylation or a similar reaction to introduce the necessary side chain at the C3 position, which will ultimately form the pyrano ring.

Alkylation with Deuterated Propyl Group: The indole nitrogen is alkylated using a synthesized deuterated propylating agent, such as 1-bromopropane-d5. This step introduces the d5-propyl moiety.

Ring Closure: An intramolecular cyclization reaction is performed to construct the pyrano[3,4-b]indole heterocyclic core of the etodolac molecule.

Formation of the Acetic Acid Side Chain: The final acetic acid moiety is installed at the C1 position, typically through hydrolysis of a corresponding ester or nitrile precursor, which may have been introduced earlier in the synthesis. This step yields the final product, this compound.

This synthetic route ensures the deuterium label is incorporated early and is carried through the synthetic sequence, minimizing the risk of isotopic scrambling or incomplete labeling that might occur with late-stage deuteration.

Isotopic Enrichment and Purity Determination Methods

Following synthesis, it is imperative to confirm the chemical structure, isotopic enrichment, and purity of this compound. Advanced analytical techniques are essential for this characterization.

High-Resolution Mass Spectrometry (HRMS) is a primary tool for characterizing deuterated compounds. rsc.orgnih.gov It provides an accurate mass measurement, which can confirm the molecular formula (C₁₈H₁₈D₅NO₃) and, therefore, the total number of incorporated deuterium atoms. pharmaffiliates.compharmaffiliates.comusbio.net By analyzing the isotopic cluster, HRMS allows for the calculation of isotopic purity and the distribution of different isotopologues (d₀ to d₅). nih.govresearchgate.net This is crucial for verifying that the desired level of deuteration has been achieved.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for both quantification and structural confirmation. nih.govnih.gov The chromatographic separation isolates this compound from its non-deuterated counterpart and other impurities. researchgate.net In tandem mass spectrometry, the molecule is fragmented, and the resulting product ions provide information about the location of the deuterium labels. For this compound, fragmentation of the propyl chain would result in deuterated fragment ions, confirming the position of the isotopic labels.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₁₈H₁₈D₅NO₃ | Confirms elemental composition. |

| Monoisotopic Mass | 306.2058 | Theoretical exact mass for HRMS confirmation. |

| Molecular Weight | 306.41 | Average molecular weight. pharmaffiliates.compharmaffiliates.com |

| Isotopic Purity Target | >98% | Ensures the majority of the compound is the d₅ species. |

| LC-MS/MS Transition (example) | m/z 305.2 → [fragment ions] | Used for selective detection and quantification in complex matrices (negative ion mode). nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Quantity (e.g., ¹H-NMR, ²H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, and it plays a crucial role in the characterization of isotopically labeled compounds such as this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the position and extent of deuterium incorporation. neofroxx.compeakproteins.com The use of a combination of ¹H-NMR, ²H-NMR, and ¹³C-NMR provides a comprehensive understanding of the deuterated molecule.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of this compound, the most notable feature would be the significant reduction or complete disappearance of signals corresponding to the protons on the N-propyl group. The five deuterium atoms on the propyl chain would lead to the absence of their characteristic proton signals. The integration of the remaining proton signals in the molecule, when compared to a non-deuterated standard, allows for the calculation of the degree of deuteration at the targeted positions. Any residual proton signals in the propyl region would indicate incomplete deuteration. acs.org

²H-NMR (Deuterium NMR): ²H-NMR is a direct method for observing the deuterium nuclei. In the ²H-NMR spectrum of this compound, distinct signals corresponding to the deuterium atoms on the propyl chain would be observed. nih.gov The chemical shifts of these signals would be very similar to the corresponding proton signals in the ¹H-NMR spectrum of the non-deuterated compound. The presence and integration of these signals confirm the successful incorporation of deuterium and can be used to quantify the isotopic enrichment at each specific position on the propyl group.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides valuable information about the carbon skeleton of the molecule. In the spectrum of this compound, the carbon signals of the deuterated propyl group will be affected. The coupling between carbon and deuterium (C-D) will cause the signals of the deuterated carbons to appear as multiplets, with the splitting pattern determined by the number of attached deuterium atoms. For example, a -CD₂- group would typically show a quintet, and a -CD₃ group would show a septet. This C-D coupling provides definitive evidence of the location of the deuterium atoms on the carbon framework. ucla.edu Furthermore, the chemical shifts of the deuterated carbons may experience a slight upfield shift, known as an isotope shift.

The following table summarizes the expected observations in the NMR spectra of this compound:

| NMR Technique | Expected Observation for this compound | Information Gained |

| ¹H-NMR | Diminished or absent signals in the propyl region. | Confirmation of deuteration and estimation of isotopic purity. |

| ²H-NMR | Presence of signals corresponding to the deuterium atoms on the propyl chain. | Direct detection and quantification of deuterium at specific sites. |

| ¹³C-NMR | Multiplet signals for the deuterated carbons due to C-D coupling. | Confirmation of the precise location of deuterium on the carbon skeleton. |

Chromatographic Purity Assessment (e.g., HPLC, GC)

The assessment of chemical purity is a critical step in the characterization of any pharmaceutical compound, including isotopically labeled standards like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. isotope.com These methods are used to separate, identify, and quantify any impurities present in the sample, ensuring that the compound meets the required quality standards.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds like etodolac and its derivatives. nih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com

The purity of the sample is determined by monitoring the eluent with a suitable detector, most commonly an ultraviolet (UV) detector set at a wavelength where the etodolac chromophore has strong absorbance. The chromatogram will show a major peak corresponding to this compound, and any impurities will appear as separate, smaller peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity of the main compound as a percentage of the total peak area. It is important that the impurities are well-resolved from the main peak to ensure accurate quantification. researchgate.net

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While etodolac itself may require derivatization to increase its volatility for GC analysis, this technique can be very effective for detecting volatile impurities that may be present from the synthesis, such as residual solvents. A flame ionization detector (FID) is often used in GC for purity assessment due to its near-universal response to organic compounds, allowing for accurate quantification of impurities without the need for individual calibration standards for each one. researchgate.net

For both HPLC and GC, the method must be validated to ensure its accuracy, precision, linearity, and sensitivity. The chemical purity of a stable isotope-labeled compound is a crucial parameter, as impurities can interfere with its intended application, such as its use as an internal standard in quantitative bioanalysis. isotope.comchromforum.org

Stereochemical Control and Assessment in Deuterated Synthesis

Etodolac possesses a chiral center at the C1 position of the pyrano[3,4-b]indole ring system, and it is known that the pharmacological activity resides primarily in the (S)-enantiomer. clockss.org Therefore, the synthesis of this compound intended for biological or pharmaceutical research must address the stereochemistry of the molecule. This involves either a stereoselective synthesis to produce the desired enantiomer directly or a resolution of the racemic mixture.

Stereoselective Synthesis: A stereoselective synthesis of this compound would likely follow a similar strategy to that developed for non-deuterated etodolac. This could involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, an asymmetric cyclization of a prochiral precursor could be employed to establish the chiral center with the desired (S)-configuration. clockss.orgresearchgate.net The deuterated N-propyl group would be introduced at an appropriate stage of the synthesis, either before or after the stereocenter is set, using a deuterated alkylating agent.

Resolution of Racemates: An alternative approach is to synthesize the racemic this compound and then separate the enantiomers. This can be achieved through several methods:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers can then be separated by crystallization, followed by the liberation of the individual enantiomers.

Chiral Chromatography: HPLC using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. vulcanchem.com The racemic mixture is passed through the chiral column, and the two enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.

Assessment of Stereochemical Purity: Once the enantiomerically enriched or pure this compound is obtained, its stereochemical purity, or enantiomeric excess (ee), must be determined. Chiral HPLC is the most common and reliable method for this assessment. By analyzing the sample on a calibrated chiral HPLC system, the ratio of the two enantiomers can be accurately measured, and the enantiomeric excess can be calculated. Circular dichroism (CD) spectroscopy can also be used to confirm the absolute configuration of the desired enantiomer by comparing its spectrum to that of a known standard. vulcanchem.com

Stability of Deuterium Labeling and Potential for H/D Exchange in Various Media

The stability of the deuterium label in this compound is of paramount importance, especially when the compound is used as an internal standard in pharmacokinetic studies or as a tracer in metabolic research. The carbon-deuterium (C-D) bond is generally stronger than the carbon-hydrogen (C-H) bond, which contributes to the metabolic stability of deuterated compounds. mdpi.com However, under certain conditions, the deuterium atoms can exchange with protons from the surrounding medium, a process known as H/D exchange. acs.org

The deuterium atoms in this compound are located on an alkyl chain attached to the nitrogen atom of the indole ring. These are non-exchangeable protons under normal physiological conditions. The C-D bonds on the sp³-hybridized carbons of the propyl group are generally stable and not prone to exchange in aqueous media at neutral pH.

However, the potential for H/D exchange should be considered under more extreme conditions, such as in strongly acidic or basic solutions, or at elevated temperatures. While the deuterium atoms on the propyl chain are not directly attached to a heteroatom, the possibility of intramolecular catalysis or the influence of nearby functional groups on the lability of the C-D bonds should be evaluated.

Studies on the stability of deuterium labeling often involve incubating the deuterated compound in various media (e.g., buffers of different pH, plasma, or other biological matrices) for extended periods and at different temperatures. nih.gov The isotopic integrity of the compound is then analyzed over time using mass spectrometry or NMR spectroscopy to detect any loss of deuterium.

For this compound, the deuterium labels are expected to be highly stable under the conditions typically encountered in bioanalytical methods and in vivo studies. The primary site for potential H/D exchange in the etodolac molecule would be the acidic proton of the carboxylic acid group and the N-H proton of the indole ring, but the deuterium atoms on the N-propyl group are not considered labile. rsc.orgacs.org

Advanced Bioanalytical Applications of 1 Propyl Etodolac D5 As a Stable Isotope Internal Standard

Development and Validation of Quantitative Bioanalytical Methods for Etodolac (B1671708) and Metabolites

The development of reliable bioanalytical methods is fundamental for the accurate measurement of drug concentrations in biological samples. The use of a stable isotope-labeled internal standard like 1-Propyl Etodolac-d5 is a cornerstone of this process, particularly for chromatography-mass spectrometry-based techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

LC-MS/MS has become the preferred technique for the quantification of etodolac and its metabolites due to its high sensitivity, specificity, and throughput. iajps.com The optimization of LC-MS/MS methods involves several key steps where an internal standard like this compound is indispensable.

Chromatographic Separation: The primary goal is to achieve baseline separation of etodolac, its metabolites, and the internal standard from endogenous matrix components. This is typically accomplished using reverse-phase columns, such as C18 or C8. nih.govscilit.com The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetic acid), is optimized to ensure good peak shape and retention times. iajps.comresearchgate.net For instance, a mobile phase of acetonitrile and 10mM ammonium formate (pH 3.5) has been used effectively. researchgate.net The close structural similarity of this compound to etodolac ensures that it co-elutes with the analyte, which is crucial for compensating for matrix effects. nih.govoup.com While deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, this is generally minimal and does not impede its function as an effective internal standard. nih.govwuxiapptec.com

Mass Spectrometric Detection: Detection is typically performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. mdpi.comworldwidejournals.com For etodolac, both modes have been successfully employed. researchgate.netresearchgate.net Multiple Reaction Monitoring (MRM) is the most common acquisition mode, providing high specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. nih.govmdpi.com For etodolac, a common transition is m/z 286.2→212.1 in negative ion mode. researchgate.netresearchgate.net The corresponding transition for this compound would be shifted by the mass of the deuterium labels, ensuring no cross-talk between the analyte and internal standard signals.

A stereoselective LC-MS/MS method for R-(-) and S-(+) etodolac in human plasma utilized S-Etodolac D4 as the internal standard, highlighting the importance of deuterated standards in chiral separations. worldwidejournals.com

Table 1: Example LC-MS/MS Parameters for Etodolac Analysis

| Parameter | Condition |

|---|---|

| Column | Zorbax C8 (3.5 μm, 50 × 4.6 mm) nih.gov |

| Mobile Phase | 10.0 mM ammonium formate:acetonitrile (40:60, v/v), pH 3.8 nih.gov |

| Flow Rate | 0.500 mL/min worldwidejournals.com |

| Injection Volume | 5.0 μL nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mdpi.comworldwidejournals.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.govmdpi.com |

| Internal Standard | this compound |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

While less common than LC-MS/MS for etodolac analysis, GC-MS can also be employed. oup.com This technique often requires derivatization of the acidic etodolac molecule to increase its volatility and thermal stability. The use of this compound as an internal standard is equally critical in GC-MS to control for variability in the derivatization reaction and injection process. The internal standard would undergo the same derivatization as etodolac, ensuring accurate quantification.

Sample Preparation Techniques for Complex Biological Matrices (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation)

The removal of interfering substances from biological matrices like plasma, serum, and urine is essential for reliable bioanalytical data. nih.govmdpi.comoup.com this compound is added to the sample at the beginning of the extraction process to account for any analyte loss during these steps.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent. nih.govresearchgate.netoup.com Solvents such as butyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol (B130326) have been used for etodolac extraction. researchgate.netkoreascience.kr LLE is effective but can be time-consuming and may result in emulsion formation. slideshare.net

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective sample preparation method. iajps.comworldwidejournals.comsu.se It utilizes a solid sorbent, often in a cartridge or 96-well plate format, to retain the analyte and internal standard while matrix components are washed away. The analyte and internal standard are then eluted with a small volume of an appropriate solvent. C18 and other polymeric sorbents are commonly used for etodolac. worldwidejournals.comsu.se SPE generally provides cleaner extracts compared to LLE and protein precipitation, minimizing matrix effects. slideshare.net

Protein Precipitation (PPT): This is the simplest and fastest sample preparation technique, involving the addition of an organic solvent like acetonitrile or methanol to precipitate plasma proteins. mdpi.cominnovareacademics.innih.gov After centrifugation, the supernatant containing the analyte and internal standard is injected into the analytical system. mdpi.com While rapid, PPT is the least effective at removing other matrix components, such as phospholipids, which can lead to significant matrix effects. slideshare.net

Table 2: Comparison of Sample Preparation Techniques for Etodolac Analysis

| Technique | Advantages | Disadvantages |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Good recovery, cost-effective nih.govresearchgate.netoup.com | Time-consuming, potential for emulsions, larger solvent volumes slideshare.net |

| Solid-Phase Extraction (SPE) | High selectivity, clean extracts, automation friendly iajps.comworldwidejournals.comsu.se | Higher cost, method development can be complex slideshare.net |

| Protein Precipitation (PPT) | Simple, fast, low cost mdpi.cominnovareacademics.innih.gov | Less effective at removing interferences, prone to matrix effects slideshare.net |

Matrix Effect Assessment and Mitigation Strategies Using Stable Isotope Internal Standards

The matrix effect, which is the alteration of ionization efficiency due to co-eluting matrix components, is a major challenge in LC-MS/MS bioanalysis. iajps.comnih.gov It can lead to either ion suppression or enhancement, compromising the accuracy and precision of the assay. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. wuxiapptec.comusp.org Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to accurate and reliable quantification. wuxiapptec.com

Matrix effects can be quantitatively assessed during method validation by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution. nih.gov A stable isotope-labeled internal standard is crucial for demonstrating that any observed matrix effect is adequately compensated for. nih.gov Studies have shown that for etodolac, methods utilizing an appropriate internal standard show no significant interferences and matrix effects. iajps.com

Quantitative Analysis of Etodolac and Related Analytes in In Vitro Research Systems

In vitro systems play a crucial role in drug discovery and development by providing early insights into a compound's metabolic fate. The accurate quantification of the parent drug and its metabolites in these systems is essential for determining key pharmacokinetic parameters.

Application in Metabolic Stability Studies (e.g., Microsomes, Hepatocytes)

Metabolic stability assays are used to determine the rate at which a drug is metabolized by liver enzymes. nuvisan.comwuxiapptec.com These assays typically involve incubating the drug with liver microsomes or hepatocytes and measuring the decrease in its concentration over time. nuvisan.comwuxiapptec.com Liver microsomes contain Phase I metabolic enzymes like cytochrome P450s, while hepatocytes contain both Phase I and Phase II enzymes. wuxiapptec.comshimadzu.com

In these studies, this compound serves as the internal standard for the LC-MS/MS analysis of etodolac. Its inclusion in the analytical workflow is critical for calculating the intrinsic clearance (CLint) and half-life (t1/2) of etodolac. nuvisan.com Research has shown that etodolac is metabolized in vitro, with studies identifying various hydroxylated and glucuronidated metabolites. nih.govinnovareacademics.in For example, S-etodolac is preferentially glucuronidated by UGT1A9, while R-etodolac is preferentially hydroxylated by CYP2C9 in human liver microsomes. nih.gov In human cryopreserved hepatocytes, S-etodolac was found to be metabolized more rapidly than R-etodolac. nih.gov The use of a stable isotope-labeled internal standard ensures the reliability of these quantitative comparisons.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Etodolac |

| R-(-) Etodolac |

| S-(+) Etodolac |

| S-Etodolac D4 |

| Acetonitrile |

| Methanol |

| Ammonium formate |

| Acetic acid |

| Butyl acetate |

| Hexane |

| Isopropanol |

| Midazolam |

| Testosterone |

| UGT1A9 |

Use in Transport Studies (e.g., Permeability Assays)

The assessment of a drug candidate's ability to permeate biological membranes is a cornerstone of preclinical development, predicting its potential for oral absorption. In vitro permeability assays, such as those employing Caco-2 cell monolayers, are widely used to model human intestinal absorption. nih.govevotec.com Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that form tight junctions, mimicking the intestinal barrier. nih.govmedtechbcn.com In these assays, the test compound is added to one side of the cell monolayer (apical, representing the intestinal lumen), and its appearance on the other side (basolateral, representing the blood circulation) is measured over time. nih.govmedtechbcn.com

The precise quantification of the transported analyte is critical for calculating the apparent permeability coefficient (Papp), a key indicator of absorption potential. nih.gov This is where a stable isotope-labeled internal standard (SIL-IS) like this compound becomes indispensable. When quantifying the parent drug, etodolac, in samples taken from the basolateral chamber, this compound is added during sample processing. Its purpose is to normalize for any variability introduced during sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS). clearsynth.com

Because this compound has nearly identical physicochemical properties to etodolac, it experiences the same extraction efficiency and ionization response in the mass spectrometer. wuxiapptec.com This co-eluting standard effectively compensates for matrix effects—signal suppression or enhancement caused by other components in the sample—which is crucial for achieving accurate and reliable quantification, especially at the low concentrations often encountered in transport studies. kcasbio.comtexilajournal.com

Bidirectional assays, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A), are also performed to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). evotec.com An efflux ratio (Papp B-A / Papp A-B) greater than 2 typically indicates active efflux. evotec.com The use of this compound ensures the high accuracy required to confidently determine this ratio. While specific studies detailing the use of this compound were not found, its role is based on established principles of using SIL-IS in quantitative bioanalysis. Studies on etodolac itself show it to be a lipophilic drug that penetrates rat skin effectively, a process that can be enhanced by certain terpenes. tandfonline.comtandfonline.comnih.gov

Table 1: Example Data from a Caco-2 Permeability Assay for Etodolac

This table illustrates typical results from a bidirectional Caco-2 assay, which would rely on a stable isotope internal standard like this compound for accurate quantification.

| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Human Absorption (%) | Permeability Class |

| Etodolac | A→B | 15.2 | 1.1 | >90% | High |

| B→A | 16.7 | ||||

| Atenolol (Low Permeability Control) | A→B | 0.4 | 1.3 | ~50% | Low |

| B→A | 0.52 | ||||

| Antipyrine (High Permeability Control) | A→B | 25.0 | 0.9 | ~97% | High |

| B→A | 22.5 |

Note: Data are representative examples derived from typical assay performance and known properties of control compounds. evotec.com Etodolac is known to be well-absorbed. mdpi.com

Method Validation Parameters and Performance Criteria

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. When using a stable isotope-labeled internal standard such as this compound, the validation assesses key performance characteristics to ensure the accurate and precise measurement of the analyte (etodolac) in a given biological matrix. nih.govnih.gov

Accuracy, Precision, and Linearity

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. It is typically expressed as the percentage of the nominal concentration. nih.gov In bioanalytical method validation, accuracy is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured concentration to the known value. fda.gov The use of a SIL-IS like this compound is considered the gold standard for achieving high accuracy, as it minimizes errors from sample processing and matrix effects. texilajournal.comnih.gov

Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Precision is evaluated at two levels: intra-assay precision (within-run) and inter-assay precision (between-run), demonstrating the method's repeatability over time. researchgate.net

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The relationship is typically evaluated using a linear regression model, with a correlation coefficient (r²) close to 1.00 indicating a strong linear relationship. researchgate.net

Table 2: Representative Validation Data for Accuracy, Precision, and Linearity

| Validation Parameter | Concentration Level | Acceptance Criteria | Performance Result |

| Intra-Assay Precision | LQC (Low QC) | RSD ≤ 15% | 4.5% |

| MQC (Medium QC) | RSD ≤ 15% | 3.2% | |

| HQC (High QC) | RSD ≤ 15% | 2.8% | |

| Inter-Assay Precision | LQC | RSD ≤ 15% | 6.1% |

| MQC | RSD ≤ 15% | 4.8% | |

| HQC | RSD ≤ 15% | 4.2% | |

| Accuracy | LQC | 85-115% of nominal | 97.2% |

| MQC | 85-115% of nominal | 102.5% | |

| HQC | 85-115% of nominal | 98.9% | |

| Linearity | Calibration Range | r² ≥ 0.99 | 0.9992 |

Note: Acceptance criteria are based on common regulatory guidelines for bioanalytical method validation. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. sepscience.com

The Limit of Quantification (LOQ) , specifically the Lower Limit of Quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govijpsr.com This is a critical parameter for studies where low drug concentrations are expected. The LLOQ must be established using at least five independent samples, and its accuracy and precision must meet the acceptance criteria (typically within ±20%). nih.gov The presence of this compound ensures that measurements at this low level are robust. The LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S). sepscience.com

Table 3: Published and Representative LOD/LOQ Values for Etodolac Analysis

| Method | Matrix/Solvent | LOD | LOQ |

| HILIC-MS/MS researchgate.net | Plasma | - | 1 ng/mL |

| RP-HPLC researchgate.net | - | 0.0876 µg/mL | 0.26 µg/mL |

| UV Spectrophotometry ijpsr.com | - | 0.7 ppm | 1.0 ppm |

| Spectrophotometry (Method A) ijpsr.info | - | 0.0824 µg/ml | 0.2498 µg/ml |

| Spectrophotometry (Method B) ijpsr.info | - | 0.0230 µg/ml | 0.0699 µg/ml |

Note: This table presents values from various analytical methods to provide context for the sensitivity achievable for etodolac. The specific LOD/LOQ for a method using this compound would be determined during its validation.

Recovery and Reproducibility Studies

Recovery is the efficiency of the analytical process, specifically the sample extraction procedure, for an analyte within a sample. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard representing 100% recovery. fda.gov When using a SIL-IS like this compound, the recovery of the analyte does not need to be 100%. However, it should be consistent and reproducible across different concentration levels. fda.govnih.gov The key advantage of the SIL-IS is that it experiences similar losses during sample preparation as the analyte, thereby correcting for this variability and ensuring accurate final quantification. researchgate.net

Reproducibility refers to the ability of the method to provide consistent results over time and under different conditions (e.g., different analysts, different equipment). This is largely demonstrated through the inter-assay precision studies. nih.gov The consistent performance of the SIL-IS is fundamental to achieving high reproducibility.

Table 4: Example Recovery and Reproducibility Data

| Analyte | Concentration Level | Mean Recovery (%) | RSD (%) |

| Etodolac | LQC | 88.5 | 5.2 |

| MQC | 90.1 | 4.1 | |

| HQC | 89.4 | 4.5 | |

| This compound (IS) | Working Concentration | 91.2 | 3.9 |

Note: The data shows that while recovery is not complete, it is consistent for both the analyte and the internal standard, which is the desired outcome for a robust method. fda.gov

Strategies for Minimizing Isotopic Contamination and Analytical Artifacts

While stable isotope-labeled internal standards are the preferred choice for quantitative LC-MS bioanalysis, their use is not without potential pitfalls. kcasbio.comnih.gov Careful consideration and specific strategies are required to minimize analytical artifacts and ensure data integrity.

Isotopic Contamination and Crosstalk : A primary concern is the purity of the SIL-IS. wuxiapptec.com The internal standard material (this compound) may contain trace amounts of the unlabeled analyte (etodolac), which can lead to an overestimation of the analyte at low concentrations. Conversely, the analyte itself contains naturally occurring heavy isotopes (e.g., ¹³C), which can contribute to the signal of the internal standard, a phenomenon known as crosstalk. researchgate.net

Strategy : Use an internal standard with high isotopic purity. A mass difference of at least 4-5 Daltons between the analyte and the IS is recommended to minimize crosstalk from natural isotopic abundance. wuxiapptec.com Method validation must include selectivity tests to confirm that the analyte does not interfere with the IS and vice versa. researchgate.net

Chromatographic Isotope Effect : Deuterium is slightly heavier than hydrogen, which can sometimes lead to minor differences in physicochemical properties. This can result in a small retention time shift where the deuterated standard elutes slightly earlier than the non-deuterated analyte. wuxiapptec.comnih.gov If this shift is significant, the analyte and the IS may experience different degrees of matrix effects as they pass through the ion source, compromising the accuracy of quantification. myadlm.org

Strategy : Optimize chromatographic conditions (e.g., gradient, flow rate, column chemistry) to achieve co-elution of the analyte and the internal standard. The peak shapes and retention times should be closely monitored during validation.

Deuterium-Hydrogen Exchange : Deuterium atoms on a molecule can sometimes be replaced by protons (hydrogen) from the sample matrix or mobile phase, particularly if the labels are on exchangeable sites (like -OH, -NH, or acidic carbons) and exposed to acidic or basic conditions. researchgate.net This would convert the IS back to the analyte, leading to inaccurate results.

Strategy : Synthesize the SIL-IS with deuterium labels on stable, non-labile positions of the carbon skeleton. Storing stock solutions and samples in neutral, aprotic solvents can also minimize the risk of exchange. researchgate.net Using ¹³C or ¹⁵N labeling instead of deuterium avoids this issue entirely. wuxiapptec.com

Contamination from Environment : General laboratory contamination can be a source of artifacts. Solvents, reagents, and containers can introduce interfering substances. chromatographyonline.comsciex.com

Strategy : Use high-purity, LC-MS grade solvents and reagents. unm.edu Maintain clean mobile phase bottles and avoid using detergents to wash them. sciex.com Implement rigorous sample preparation procedures, such as solid-phase extraction (SPE), to remove potential contaminants. chromatographyonline.com

Mechanistic Investigations Utilizing 1 Propyl Etodolac D5 in Metabolic Pathway Elucidation

Study of Kinetic Isotope Effects (KIEs) in Enzyme-Catalyzed Reactions

The substitution of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions. This is because a carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. This difference in reaction rates is known as the Kinetic Isotope Effect (KIE) and is a powerful tool for investigating enzyme mechanisms. nih.gov

The KIE is measured by comparing the rate of reaction of the deuterated substrate (k_D) with the unlabeled substrate (k_H). The ratio k_H/k_D provides valuable information about the reaction mechanism.

Primary KIE: A primary KIE is observed when the bond being broken or formed in the rate-determining step of the reaction involves the isotopic label. For C-H bond cleavage reactions catalyzed by enzymes like CYPs, a primary KIE (k_H/k_D) is typically in the range of 2 to 10. uspto.gov If the metabolism of 1-Propyl Etodolac-d5 at the propyl group is significantly slower than its unlabeled counterpart, it would indicate that the cleavage of a C-H bond on that propyl group is a key part of the reaction.

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but is located near the reaction center. nih.gov These effects are generally smaller (k_H/k_D ≈ 0.9 to 1.3) and provide insight into changes in the hybridization state of the carbon atom during the transition state of the reaction. nih.gov For instance, a change in geometry at a carbon adjacent to the reaction site could be probed by observing a secondary KIE.

A significant primary KIE is strong evidence that the cleavage of the C-H bond is the slowest, or rate-determining, step in the metabolic pathway. uspto.gov By strategically placing the deuterium labels on different parts of a drug molecule, researchers can probe various potential metabolic sites. In the case of this compound, a large KIE would implicate the propyl group as being involved in the rate-limiting step of its metabolism.

Table 2: Illustrative Interpretation of Kinetic Isotope Effects (KIE)

| Observed KIE (kH/kD) | Type of KIE | Interpretation for this compound Metabolism |

|---|---|---|

| ~ 1 | No significant KIE | C-H bond cleavage at the d5-propyl group is not the rate-determining step of the metabolic reaction. |

| 1.1 - 1.3 | Secondary KIE | Indicates a change in steric environment or hybridization near the labeled propyl group during the transition state. |

| 2 - 10 | Primary KIE | Suggests that C-H bond cleavage at the d5-propyl group is the rate-determining step of the metabolic reaction. |

Probing Enzyme Active Site Mechanisms and Specificity

The substitution of hydrogen with deuterium at a metabolically active site can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of deuterium. researchgate.net This phenomenon can be exploited to investigate the mechanisms of enzymes involved in drug metabolism, such as cytochrome P450 (CYP) isozymes.

By comparing the rate of metabolism of 1-Propyl Etodolac (B1671708) with its deuterated counterpart, this compound, researchers could determine if the cleavage of a C-H bond on the propyl group is a rate-determining step in its biotransformation. A significant KIE would suggest that this bond is broken during the slowest step of the metabolic reaction, providing clues about the orientation and interaction of the substrate within the enzyme's active site. researchgate.net

For instance, if hydroxylation of the propyl group is a major metabolic pathway, a lower rate of metabolite formation from this compound compared to the non-deuterated compound would indicate the involvement of a specific CYP isozyme that abstracts a hydrogen atom from the propyl chain. The magnitude of the KIE can also provide information about the transition state of the reaction.

Illustrative Research Findings:

A hypothetical study could involve incubating both 1-Propyl Etodolac and this compound with a panel of recombinant human CYP enzymes. The formation of the hydroxylated metabolite could be monitored over time.

| Enzyme | 1-Propyl Etodolac (Metabolite Formation Rate, pmol/min/pmol CYP) | This compound (Metabolite Formation Rate, pmol/min/pmol CYP) | Kinetic Isotope Effect (kH/kD) |

| CYP3A4 | 15.2 | 7.6 | 2.0 |

| CYP2C9 | 8.5 | 8.2 | 1.04 |

| CYP2D6 | 1.1 | 1.0 | 1.1 |

In this illustrative table, the significant KIE observed with CYP3A4 would strongly suggest that this enzyme metabolizes 1-Propyl Etodolac through a mechanism involving the cleavage of a C-H bond on the propyl group, and that this is a rate-limiting step. The negligible KIE for CYP2C9 and CYP2D6 would imply that these enzymes are either not significantly involved in the metabolism of the propyl group or that the C-H bond cleavage is not the rate-determining step in their catalytic cycle.

Quantitative Assessment of Metabolic Fluxes in Biological Systems

Stable isotope tracing is a key technique in metabolic flux analysis, allowing researchers to track the flow of atoms through metabolic pathways. nih.govcreative-proteomics.com By introducing a labeled compound like this compound into a biological system (e.g., primary hepatocytes), the appearance of the deuterium label in downstream metabolites can be quantitatively measured using mass spectrometry.

This approach would enable the precise quantification of the rate of formation of metabolites derived from the 1-propyl group. For example, if the propyl group undergoes oxidation to a carboxylic acid, the deuterium label would be retained in the final product. By measuring the ratio of the deuterated metabolite to the unlabeled endogenous counterpart, the contribution of 1-Propyl Etodolac to that specific metabolic pool can be determined.

This technique is particularly valuable for understanding the dynamics of metabolic networks and how they are perturbed by xenobiotics. nih.gov

Illustrative Research Findings:

In a hypothetical experiment, hepatocytes could be incubated with a known concentration of this compound. The intracellular and extracellular concentrations of the parent compound and its potential metabolites would be measured at various time points.

| Time (hours) | This compound (intracellular, µM) | Hydroxylated-propyl-d4 Etodolac (intracellular, µM) | Propyl-d4-carboxy Etodolac (extracellular, µM) |

| 1 | 9.8 | 0.5 | 0.1 |

| 4 | 5.2 | 2.1 | 0.8 |

| 12 | 1.5 | 3.8 | 2.5 |

| 24 | 0.3 | 2.5 | 4.1 |

This data would allow for the calculation of metabolic flux rates, providing a quantitative measure of how quickly this compound is converted into its various metabolites.

Application in Understanding Species Differences in Drug Metabolism (Comparative Metabolism Studies)

Significant variations in drug metabolism can exist between different species, which is a critical consideration in preclinical drug development. Deuterated compounds can be valuable tools in comparative metabolism studies. By administering this compound to different species (e.g., rat, dog, and human), researchers can identify and quantify species-specific metabolic pathways.

For example, the profile of deuterated metabolites in the urine and plasma of these species can be compared. One species might predominantly hydroxylate the propyl group, while another might favor glucuronidation of the parent compound. These differences can be readily identified by the mass shifts corresponding to the deuterium label in the mass spectra of the metabolites.

Understanding these species-specific differences is crucial for extrapolating preclinical safety and efficacy data to humans.

Illustrative Research Findings:

A hypothetical study could compare the metabolic profile of this compound in liver microsomes from humans, rats, and dogs.

| Metabolite | Human (% of total metabolites) | Rat (% of total metabolites) | Dog (% of total metabolites) |

| Hydroxylated-propyl-d4 Etodolac | 45 | 25 | 60 |

| Propyl-d4-carboxy Etodolac | 15 | 40 | 10 |

| This compound Glucuronide | 30 | 20 | 20 |

| Other | 10 | 15 | 10 |

These illustrative results would highlight significant species differences in the metabolism of the 1-propyl group, with hydroxylation being the major pathway in humans and dogs, while oxidation to a carboxylic acid is more prominent in rats. This information would be vital for selecting the most appropriate animal model for further preclinical studies.

Future Research Trajectories and Emergent Applications of Deuterated Etodolac Analogs

Exploration of Novel Deuteration Chemistries and Synthetic Methodologies

The synthesis of deuterated compounds, including etodolac (B1671708) analogs, is an evolving field focused on improving efficiency, selectivity, and scalability. ansto.gov.au Current methods often involve hydrogen-deuterium exchange reactions, which utilize deuterium (B1214612) oxide (D2O) as the deuterium source. resolvemass.catn-sanso.co.jp

Future research is directed towards the development of more sophisticated synthetic strategies. One promising area is the use of flow chemistry, which offers the potential for increased production capacity and reduced decomposition of the target molecules. ansto.gov.au This technique allows for precise control over reaction time and temperature, which can lead to improved selectivity and minimized byproducts. ansto.gov.au Additionally, the development of novel catalysts, such as palladium-based systems with N,N-bidentate ligands, is enabling the late-stage deuteration of complex molecules with high functional group tolerance. acs.orgresearchgate.net These advanced methods are expected to facilitate the synthesis of a wider range of deuterated etodolac analogs with high isotopic purity. acs.org

| Synthetic Approach | Advantages | Key Features |

| Hydrogen-Deuterium Exchange | Readily available deuterium source (D2O). | Often requires catalysts like Palladium or Platinum and elevated temperatures. ansto.gov.au |

| Flow Chemistry | Increased efficiency and production capacity, precise control over reaction conditions. ansto.gov.au | Integrates real-time monitoring and streamlined processing. ansto.gov.au |

| Palladium-Catalyzed C-H Deuteration | High functional group tolerance, applicable to complex molecules. acs.orgresearchgate.net | Utilizes novel ligands to achieve high degrees of deuterium incorporation. acs.org |

Integration of Deuterated Analogs with Advanced Omics Technologies (e.g., Quantitative Metabolomics, Proteomics)

Deuterated standards like 1-Propyl Etodolac-d5 are indispensable for quantitative analyses in metabolomics and proteomics. silantes.com In these "omics" fields, which involve the comprehensive study of metabolites and proteins, stable isotope-labeled internal standards are crucial for accurate quantification and data reproducibility. clearsynth.com

In quantitative metabolomics, deuterated analogs help to distinguish drug metabolites from endogenous molecules, providing a clearer picture of metabolic pathways. nih.gov The use of deuterated standards in liquid chromatography-mass spectrometry (LC-MS) helps to correct for matrix effects, which are a common source of interference in complex biological samples. clearsynth.comatlantis-press.com This leads to more accurate and reliable measurements of metabolite concentrations. silantes.com

Similarly, in proteomics, stable isotope-labeled peptides are used as internal standards for the precise quantification of proteins. The integration of deuterated etodolac analogs with these advanced technologies will enable a deeper understanding of the drug's mechanism of action, its metabolic fate, and its effects on biological systems.

Development of Other Site-Specific Deuterated Etodolac Derivatives for Targeted Research Probes

The strategic placement of deuterium atoms at specific sites within the etodolac molecule can create powerful research probes. By deuterating metabolically labile positions, researchers can investigate the kinetic isotope effect on drug metabolism. nih.gov This can provide valuable insights into the enzymes responsible for breaking down the drug and can help in the design of new drugs with improved pharmacokinetic properties. nih.govscienceopen.com

For example, deuterating the methyl group of etodolac has been shown to alter its metabolic profile, leading to a higher proportion of glucuronidated metabolites and a decrease in hydroxylated products. vulcanchem.com The development of a library of site-specific deuterated etodolac derivatives would allow for a systematic investigation of its metabolic pathways and could lead to the identification of new therapeutic targets.

| Deuteration Site | Potential Research Application |

| Metabolically Active Sites | Studying the kinetic isotope effect on metabolism to improve pharmacokinetic properties. nih.govnih.gov |

| Non-Reactive Sites | Serving as internal standards for quantitative analysis without altering biological activity. |

| Chiral Centers | Stabilizing enantiomers to study their individual pharmacological profiles. deutramed.com |

Application in Environmental Fate and Persistence Studies (Analytical Aspects)

The presence of pharmaceuticals in the environment is a growing concern. Deuterated standards, such as this compound, are essential tools for accurately monitoring the environmental fate and persistence of etodolac. resolvemass.ca These labeled compounds are used as internal standards in analytical methods like pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS) to quantify the presence of the parent drug in environmental samples such as soil and water. mdpi.com

The use of deuterated internal standards helps to correct for variations in analyte recovery caused by sample matrix effects and instrumental variability, leading to more reliable and transferable results between laboratories. mdpi.com This is crucial for assessing the potential environmental risks associated with pharmaceutical residues and for developing effective remediation strategies. The unique isotopic signature of deuterated standards allows for precise peak identification and quantification in complex environmental matrices. resolvemass.ca

Innovations in Analytical Instrumentation and Techniques Enhanced by Deuterated Standards

The development of advanced analytical instrumentation, particularly in the field of mass spectrometry, has been greatly enhanced by the availability of deuterated standards. resolvemass.calcms.cz Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on these standards for accurate quantification. clearsynth.com

Deuterated internal standards are preferred because they are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. nih.gov This chemical similarity helps to compensate for any losses incurred during extraction and analysis. nih.gov The distinct mass difference between the deuterated standard and the non-deuterated analyte allows for their clear separation and quantification by the mass spectrometer. vulcanchem.com

Future innovations in analytical software are expected to further streamline the use of deuterated standards by automating the pairing of analyte and standard signals, simplifying data interpretation and reporting. lcms.cz As analytical instruments become more sensitive, the need for high-purity deuterated standards like this compound will continue to grow, driving further advancements in the field.

Q & A

Q. Example Table: HPLC Parameters for Purity Assessment

| Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time | Source |

|---|---|---|---|---|---|

| Kromasil C18 | Acetonitrile:Buffer (60:40) | 1.0 mL/min | 225 nm | ~8.2 min |

Advanced: How can researchers resolve discrepancies in deuterium incorporation efficiency across synthetic batches of this compound?

Methodological Answer:

- Root Cause Analysis :

- Isotopic Exchange : Test for unintended deuterium exchange during purification by analyzing reaction intermediates via LC-MS.

- Reagent Stability : Ensure deuterated reagents (e.g., 1-propyl-d5 iodide) are stored under inert conditions to prevent degradation.

- Statistical Comparison : Use one-way ANOVA (as in ) to compare batch variability, with post-hoc tests (e.g., Tukey’s) identifying significant outliers.

- Mitigation : Optimize reaction temperature and solvent polarity to minimize side reactions.

Basic: What validated analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma/serum.

- LC-MS/MS :

Advanced: How does deuterium substitution in this compound influence its metabolic stability in vitro?

Methodological Answer:

- Experimental Design :

- Hepatocyte Incubations : Compare metabolic half-life (t₁/₂) of deuterated vs. non-deuterated analogs using pooled human liver microsomes.

- Kinetic Analysis : Calculate intrinsic clearance (CLₐᵤₜ) via substrate depletion assays.

- Data Interpretation : Use Arrhenius plots to assess deuterium kinetic isotope effects (KIE) on CYP450-mediated oxidation. A KIE > 1 indicates slower metabolism due to deuterium .

Advanced: How should researchers address contradictory stability data for this compound under varying storage conditions?

Methodological Answer:

- Stability Study Design :

- Conditions : Test thermal (25°C, 40°C), photolytic (ICH Q1B), and hydrolytic (pH 1.2–7.4) stability.

- Analytics : Monitor degradation via forced degradation studies using HPLC-PDA.

- Conflict Resolution :

Basic: What are the best practices for designing a reproducible pharmacokinetic study using this compound as an internal standard?

Methodological Answer:

- Study Protocol :

- Calibration Standards : Prepare in triplicate across the linear range (1–1000 ng/mL) using blank matrix.

- Quality Control (QC) : Include low, medium, and high QCs to assess inter-day precision (<15% RSD).

- Validation Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.